molecular formula C17H14N4O3 B2762557 N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide CAS No. 321570-87-0

N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Cat. No.: B2762557
CAS No.: 321570-87-0
M. Wt: 322.324
InChI Key: MCCHURHSWUEPDH-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is a benzamide derivative featuring a nitro group at the 3-position and a pyrazole ring at the 4-position of the benzene core. Such derivatives are commonly explored as intermediates in pharmaceutical synthesis due to the bioactive nature of nitroaromatic and heterocyclic moieties .

Properties

IUPAC Name

N-(4-methylphenyl)-3-nitro-4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-12-3-6-14(7-4-12)19-17(22)13-5-8-15(16(11-13)21(23)24)20-10-2-9-18-20/h2-11H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCHURHSWUEPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylphenyl benzene to introduce the nitro group. This is followed by the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone. The final step involves the coupling of the pyrazole derivative with a carboxamide precursor under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Reaction conditions are carefully controlled to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Tin(II) chloride or iron powder in acidic conditions.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic rings.

Scientific Research Applications

N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Materials Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a series of benzenecarboxamide derivatives with variations in the aryl substituent on the amide nitrogen. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
N-(4-Methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide 4-Methylphenyl C₁₇H₁₅N₄O₃ 337.33* Not provided Pharmaceutical intermediate (inferred)
N-(4-Methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide 4-Methoxyphenyl C₁₇H₁₄N₄O₄ 338.32 321534-61-6 High purity (>90%), research chemical
N-(3,4-Dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide 3,4-Dimethylphenyl C₁₈H₁₇N₄O₃ 351.36 321570-93-8 Pharma intermediate, ISO 9001 certified
N-(2-Chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide 2-Chlorophenyl C₁₆H₁₂ClN₄O₃ 357.75 321553-60-0 Research chemical, bioactive screening

*Calculated based on molecular formula.

Structural and Functional Insights:

Substituent Effects on Properties: Electron-Donating Groups: The 4-methoxy (in CAS 321534-61-6) and 3,4-dimethyl (in CAS 321570-93-8) substituents enhance solubility in polar solvents due to their electron-donating nature. The methoxy group may also increase metabolic stability compared to methyl . 4-Methylphenyl (Target Compound): Balances moderate hydrophobicity and steric bulk, favoring membrane permeability in drug design.

Analytical Characterization: All analogs are analyzed via HPLC, GC-MS, and LC-MS for purity and structural validation . The 3,4-dimethylphenyl derivative is explicitly noted for compliance with pharmaceutical-grade standards (ISO 9001) .

Applications :

  • The 3,4-dimethylphenyl variant is directly cited as a pharmaceutical intermediate, suggesting its utility in API synthesis .
  • The 4-methoxy analog’s high purity (>90%) aligns with its use in precision research .
  • Chlorinated derivatives (e.g., 2-chloro) are often leveraged in bioactivity studies due to their enhanced electrophilicity .

Biological Activity

N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by the following components:

  • Carboxamide functional group attached to a benzene ring.
  • 4-Methylphenyl group and a nitro group as substituents.
  • A pyrazole moiety , which contributes to its chemical diversity.

The molecular formula is C17H16N4O3C_{17}H_{16}N_{4}O_{3} with a molecular weight of approximately 324.34 g/mol.

Biological Activities

Research indicates that N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential antioxidant properties, evaluated through standard biochemical assays. It may help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Similar compounds have been linked to anti-inflammatory properties, suggesting that this compound may also exhibit such effects through inhibition of pro-inflammatory cytokines .
  • Antimicrobial Properties : The pyrazole derivatives are noted for their antimicrobial activities, indicating potential efficacy against various pathogens .

The mechanism of action for N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and pyrazole groups suggests potential for redox reactions, while the carboxamide moiety may facilitate binding to protein targets. Further experimental validation is required to elucidate these pathways.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide can be achieved through several methods:

  • Condensation Reactions : Utilizing starting materials such as 4-methylphenyl isocyanate and 3-nitro-4-(1H-pyrazol-1-yl)aniline under controlled conditions.
  • Multi-step Synthesis : Involves the formation of the pyrazole ring followed by subsequent reactions to introduce the carboxamide and nitro functionalities .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-cyano-1-phenyl)-1H-pyrazoleContains cyano groupInsecticidal activity against pests
3-Methylpyrazole DerivativesVarying substitutions on pyrazoleAntimicrobial properties
4-NitrophenylpyrazoleNitro substitution on phenyl ringPotential anti-inflammatory effects

N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is unique due to its specific combination of functional groups and structural arrangement, which may confer distinct biological activities compared to other similar compounds .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration, demonstrating its potential as an effective antioxidant agent.

Case Study 2: Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce TNF-alpha levels in macrophage cultures, suggesting its role in modulating inflammatory responses. This aligns with findings from related pyrazole compounds known for their anti-inflammatory properties.

Q & A

Q. What are the standard synthetic routes for N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene core. A common approach includes:

Nitro-group introduction : Nitration of 4-(1H-pyrazol-1-yl)benzoic acid derivatives using HNO₃/H₂SO₄ under controlled temperatures (0–5°C).

Amide coupling : Reaction of the nitro-substituted benzoic acid with 4-methylaniline using coupling agents like HATU or DCC in anhydrous DMF.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >90% purity .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
NitrationHNO₃/H₂SO₄, 0°C, 2h65–7085
Amide CouplingHATU, DIPEA, DMF, RT, 12h75–80>90

Q. Which analytical techniques are critical for characterizing this compound, and how are they validated?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., nitro group at C3, pyrazole at C4). For example, the pyrazole proton appears as a singlet at δ 8.2–8.4 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (MW: 338.32 g/mol) and fragmentation patterns .
  • HPLC : Quantifies purity (>90%) using C18 columns and acetonitrile/water gradients .

Q. What structural features influence its reactivity and intermolecular interactions?

Methodological Answer: Key structural elements include:

  • Nitro group : Strong electron-withdrawing effect, directing electrophilic substitutions.
  • Pyrazole ring : Participates in hydrogen bonding (N–H⋯O) and π-π stacking.
  • 4-Methylphenyl group : Enhances lipophilicity, affecting solubility in polar solvents .

Q. How is purity assessed, and what are common impurities in synthesis?

Methodological Answer:

  • TLC : Monitors reaction progress (Rf ~0.5 in ethyl acetate/hexane 1:1).
  • Elemental Analysis : Validates C, H, N, O content (theoretical: C 60.35%, H 4.17%, N 16.56%) .
  • Common Impurities : Unreacted 4-methylaniline (detected via HPLC retention time ~3.2 min) or byproducts from incomplete nitration .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in its molecular conformation?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement with SHELXL : Apply restraints for disordered nitro/pyrazole groups. Hydrogen bonds (e.g., N–H⋯O) are modeled using Fourier difference maps .
  • Validation : Check R-factor convergence (<5%) and ADDSYM for missed symmetry .

Q. Table 2: Hypothetical Crystallographic Data

ParameterValue
Space GroupP2₁/c
a, b, c (Å)10.2, 12.5, 8.7
β (°)95.3
R₁ (I > 2σ(I))0.045

Q. How to address contradictions in solubility data across studies?

Methodological Answer:

  • Controlled Experiments : Measure solubility in DMSO, ethanol, and water at 25°C using UV-Vis spectroscopy (λmax ~270 nm).
  • Statistical Analysis : Apply ANOVA to compare batch-to-batch variability (>3 replicates). Discrepancies may arise from residual solvents (e.g., DMF) altering polarity .

Q. What structure-activity relationships (SAR) are observed in analogs with modified aryl groups?

Methodological Answer:

  • Fluorophenyl Analogs : Replace 4-methylphenyl with 4-fluorophenyl (e.g., C17H12FN5O ). Bioactivity shifts due to increased electronegativity (e.g., IC50 changes in kinase assays).
  • Methoxyphenyl Derivatives : Enhanced solubility but reduced cellular uptake in lipid-rich media .

Q. Table 3: SAR Comparison

SubstituentLogPBioactivity (IC50, nM)
4-Methylphenyl3.2120 ± 15
4-Fluorophenyl2.985 ± 10
4-Methoxyphenyl2.5200 ± 20

Q. How does the compound’s stability under thermal/photo conditions impact storage protocols?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~180°C.
  • Light Exposure Tests : Monitor nitro group reduction (HPLC) after 48h under UV light. Store in amber vials at –20°C to prevent photodegradation .

Q. What in silico strategies predict its target binding modes?

Methodological Answer:

  • Docking (AutoDock Vina) : Use PDB structures (e.g., COX-2, 3H6 ) to model interactions. The pyrazole ring shows hydrophobic contacts with Val523.
  • MD Simulations (GROMACS) : Assess stability of binding poses over 100 ns; RMSD >2.5 Å indicates conformational flexibility .

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